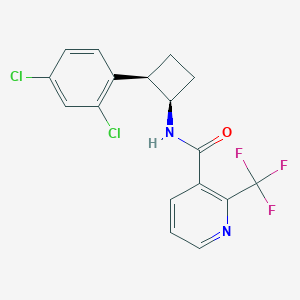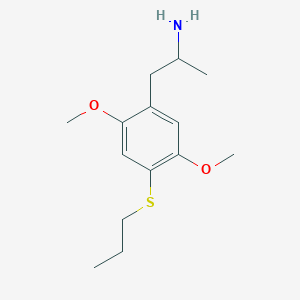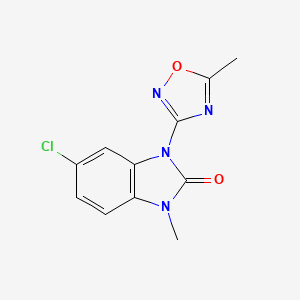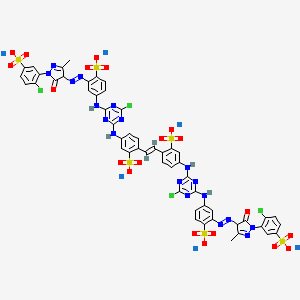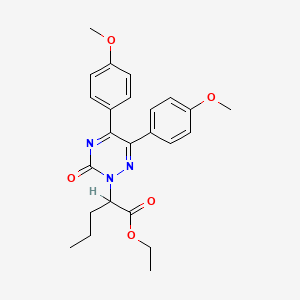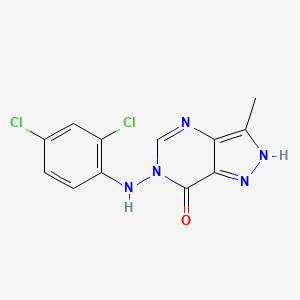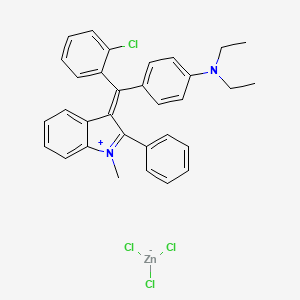
Teicoplanin aglycone deriv.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-1H-indol-3-yl-N15-(oxoacetyl)-, is a complex organic compound known for its antimicrobial properties. It is a derivative of ristomycin A, which is an antibiotic. The aglycone form lacks the sugar moiety present in the parent compound, making it structurally distinct and often more chemically reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ristomycin A aglycone involves multiple steps, including chlorination, demethylation, and deoxygenation reactions. The process typically starts with the parent compound, ristomycin A, which undergoes selective chlorination at the 22 and 31 positions. This is followed by demethylation at the 7 and 64 positions and deoxygenation at the 19 position.
Industrial Production Methods
Industrial production of Ristomycin A aglycone is generally carried out in specialized facilities equipped to handle complex organic syntheses. The process involves large-scale reactions under stringent conditions to ensure high yield and purity. The use of advanced chromatographic techniques is essential for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Ristomycin A aglycone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .
Scientific Research Applications
Ristomycin A aglycone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and for developing new synthetic methodologies.
Biology: The compound’s antimicrobial properties make it a valuable tool for studying bacterial resistance mechanisms.
Medicine: Research into its potential as an antibiotic continues, with studies focusing on its efficacy against various bacterial strains.
Mechanism of Action
The mechanism of action of Ristomycin A aglycone involves the inhibition of bacterial cell wall synthesis. The compound binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the growing cell wall. This leads to cell lysis and death. The molecular targets include enzymes involved in cell wall biosynthesis, such as transpeptidases and carboxypeptidases .
Comparison with Similar Compounds
Similar Compounds
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.
Teicoplanin: Shares structural similarities and is used to treat similar bacterial infections.
Dalbavancin: A newer glycopeptide antibiotic with enhanced activity and a longer half-life.
Uniqueness
Ristomycin A aglycone is unique due to its specific chlorination pattern and the presence of the N15-1H-indol-3-yl-N15-(oxoacetyl) group. These structural features contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C68H50Cl2N8O20 |
|---|---|
Molecular Weight |
1370.1 g/mol |
IUPAC Name |
(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[1H-indol-3-yl(oxaldehydoyl)amino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C68H50Cl2N8O20/c69-39-13-27-5-11-47(39)97-50-20-32-21-51(61(50)87)98-48-12-8-30(18-40(48)70)60(86)58-66(92)76-57(68(94)95)38-23-34(81)24-46(84)53(38)37-17-28(6-9-44(37)82)54(63(89)77-58)74-65(91)56(32)75-64(90)55-31-15-33(80)22-35(16-31)96-49-19-29(7-10-45(49)83)59(67(93)72-42(14-27)62(88)73-55)78(52(85)26-79)43-25-71-41-4-2-1-3-36(41)43/h1-13,15-26,42,54-60,71,80-84,86-87H,14H2,(H,72,93)(H,73,88)(H,74,91)(H,75,90)(H,76,92)(H,77,89)(H,94,95)/t42-,54-,55+,56-,57+,58+,59+,60-/m1/s1 |
InChI Key |
QUAZIFISGQTVHC-FLWVFBMTSA-N |
Isomeric SMILES |
C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)N(C5=CNC6=CC=CC=C65)C(=O)C=O)O)O)C(=O)N[C@@H]7C8=CC(=C(C(=C8)OC9=C(C=C(C=C9)[C@H]([C@H]2C(=O)N[C@@H](C3=C(C(=CC(=C3)O)O)C3=C(C=CC(=C3)[C@H](C(=O)N2)NC7=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
Canonical SMILES |
C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N(C5=CNC6=CC=CC=C65)C(=O)C=O)O)O)C(=O)NC7C8=CC(=C(C(=C8)OC9=C(C=C(C=C9)C(C2C(=O)NC(C3=C(C(=CC(=C3)O)O)C3=C(C=CC(=C3)C(C(=O)N2)NC7=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


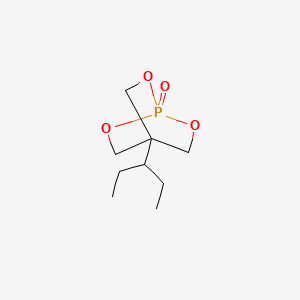
![Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B12774766.png)


